1(or 2)-(2-Ethylhexyl) trimellitate

CAS No.: 68735-92-2

Cat. No.: VC1964529

Molecular Formula: C17H22O6

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68735-92-2 |

|---|---|

| Molecular Formula | C17H22O6 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) |

| Standard InChI Key | BPAVWKYYIPGEQX-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |

| Canonical SMILES | CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structure

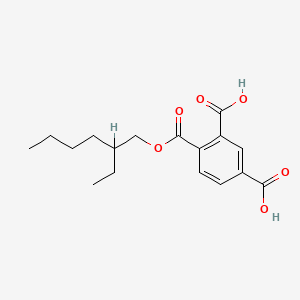

1(or 2)-(2-Ethylhexyl) trimellitate represents a monoesterified form of 1,2,4-benzenetricarboxylic acid (trimellitic acid), where one of the carboxylic acid groups (at either position 1 or 2) is esterified with a 2-ethylhexyl group. The compound has a molecular formula of C17H22O6 and a molecular weight of 322.4 g/mol . The chemical structure features a benzene ring with three carboxylic acid groups, only one of which is esterified, leaving two free carboxylic acid groups that contribute to its distinctive chemical properties. The positional isomerism indicated by "1(or 2)-" designation refers to the uncertainty or mixture of isomers where the 2-ethylhexyl group can be attached at either the 1 or 2 position of the trimellitic acid backbone.

Table 1.1: Chemical Identifiers for 1(or 2)-(2-Ethylhexyl) trimellitate

| Identifier | Value |

|---|---|

| PubChem CID | 111354 |

| CAS Registry Number | 68735-92-2 |

| Molecular Formula | C17H22O6 |

| Molecular Weight | 322.4 g/mol |

| European Community Number | 272-110-9 |

| Nikkaji Number | J27.668E |

| Wikidata | Q82866302 |

The compound is also known by several synonyms including 4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid, 1,2,4-Benzenetricarboxylic Acid 1-(2-ethylhexyl) Ester, and 4-(((2-ethylhexyl)oxy)carbonyl)isophthalic acid .

Role in Metabolism and Biological Significance

1(or 2)-(2-Ethylhexyl) trimellitate is primarily recognized as a metabolite of tri-(2-ethylhexyl) trimellitate (TEHTM), which is widely used as a plasticizer in medical devices as an alternative to di-(2-ethylhexyl) phthalate (DEHP) . When TEHTM enters biological systems, it undergoes sequential hydrolysis through diester intermediates to produce monoester forms. This compound represents one of the monoester metabolites in this pathway.

Human metabolism studies have demonstrated that following oral exposure to TEHTM, the parent compound is regioselectively hydrolyzed first to diester forms (di-2-(ethylhexyl) trimellitates) with peak blood concentrations at approximately 3 hours post-exposure, followed by formation of monoester isomers including 1(or 2)-(2-ethylhexyl) trimellitate with peak blood concentrations around 5 hours post-exposure .

In fecal excretion studies, approximately 85% of administered TEHTM was excreted unchanged, with the remaining primarily as di-(2-ethylhexyl)trimellitate (7%), and a smaller portion (approximately 1%) as mono-(2-ethylhexyl)trimellitate . This suggests that while 1(or 2)-(2-ethylhexyl) trimellitate is a minor metabolite in terms of quantity, it represents an important step in the biotransformation of trimellitate plasticizers.

Analytical Detection Methods

Detection and quantification of 1(or 2)-(2-ethylhexyl) trimellitate in biological samples requires sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been established as the primary method for analyzing this compound in biological matrices.

A comprehensive HPLC-method has been developed for the simultaneous determination of tri-(2-ethylhexyl) trimellitate, its diester and monoester metabolites, along with DEHP and its primary metabolite MEHP in blood samples . This method employs:

-

Liquid-liquid extraction for sample preparation

-

Reversed-phase HPLC using core shell material for chromatographic separation

-

ESI-tandem mass spectrometry in negative ionization mode for detection

-

Stable isotope dilution for quantification

The detection limits for trimellitate analytes in blood using this method range between 0.7-5.5 μg/L, with excellent precision and repeatability demonstrated by relative standard deviations between 0.9% and 8.7% .

More advanced techniques have further improved sensitivity and specificity:

Table 4.1: Advanced Analytical Methods for 1(or 2)-(2-ethylhexyl) trimellitate Detection

These methods enable specific identification of the various mono-(2-ethylhexyl) trimellitate isomers, including clear differentiation between 1-MEHTM, 2-MEHTM, and 4-MEHTM. This isomeric specificity is crucial as different positional isomers may exhibit different biological activities .

Toxicological Properties

Research on the toxicological properties of 1(or 2)-(2-ethylhexyl) trimellitate and related monoester forms has revealed important insights into their potential biological effects, particularly in comparison to phthalate metabolites.

Elimination Kinetics

The elimination of mono-(2-ethylhexyl) trimellitate isomers from the human body follows biphasic elimination kinetics. In human metabolism studies, 2-MEHTM (2-mono-(2-ethylhexyl) trimellitate) was identified as the most dominant urinary biomarker among the monoester forms .

Interestingly, approximately only 5.8% of an orally administered dose of TEHTM was recovered in urine over a 72-hour period, indicating a relatively low resorption rate in humans combined with an apparently slow metabolism and excretion rate . TEHTM and its metabolites, including 1(or 2)-(2-ethylhexyl) trimellitate, were still detectable in blood and urine 48 and 72 hours post-exposure, respectively .

Research Gaps and Future Directions

Despite advances in understanding 1(or 2)-(2-ethylhexyl) trimellitate, several important research gaps remain:

-

Comprehensive physical and chemical property data specifically for this compound is limited

-

Long-term toxicological studies focusing specifically on this monoester (rather than the parent triester) are lacking

-

Environmental fate and degradation pathways in different ecosystems need further investigation

-

Structure-activity relationships comparing different monoester isomers could provide valuable insights into biological mechanisms

-

Standardized analytical methods specifically optimized for this compound would enhance cross-study comparisons

Addressing these research gaps would significantly enhance our understanding of this compound and its role in the broader context of alternative plasticizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume